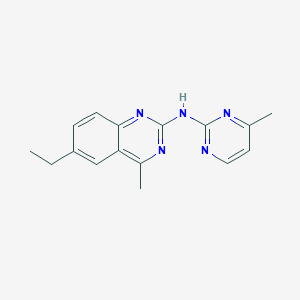

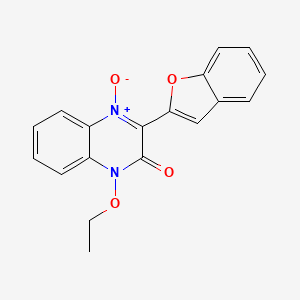

6-ethyl-4-methyl-N-(4-methyl-2-pyrimidinyl)-2-quinazolinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinazolinone derivatives, including compounds similar to 6-ethyl-4-methyl-N-(4-methyl-2-pyrimidinyl)-2-quinazolinamine, often involves the oxidative coupling of 2-aminobenzamides with aryl methyl ketones. This process is facilitated by catalysts such as molecular iodine in the absence of metals or ligands, highlighting the crucial role of iodine in achieving selective synthesis of 2-aryl quinazolin-4(3H)-ones (Mohammed, Vishwakarma, & Bharate, 2015).

Molecular Structure Analysis

Quinazoline derivatives' molecular structures are characterized by X-ray crystallography, which provides precise molecular parameters. This method has been employed to determine the structure of various quinazoline derivatives, revealing intricate details about their crystal systems and molecular conformations (Caira, Georgescu, Georgescu, & Dumitrascu, 2009).

Chemical Reactions and Properties

The chemical reactivity of quinazoline derivatives encompasses various reactions, including cyclization and interaction with different reagents to form complex structures. These reactions often yield compounds with significant antimicrobial activity, indicating the diverse chemical properties of the quinazoline scaffold (Abdelhamid, Elghandour, Ahmed, & Zaki, 2005).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility and crystallization behavior, are crucial for their application in various fields. These properties are often determined through comprehensive studies involving solubility tests and crystallization in different solvents (Smaill et al., 1999).

Chemical Properties Analysis

Quinazoline derivatives exhibit a wide range of chemical properties, including the formation of hydrogen bonds and tautomeric states, which are essential for their biological activity. These properties are explored through NMR spectroscopy and quantum chemical methods, providing insights into the compounds' reactivity and potential applications (Tulyasheva et al., 2005).

作用機序

Target of Action

The primary target of the compound, also known as 6-ethyl-4-methyl-N-(4-methyl-2-pyrimidinyl)-2-quinazolinamine, is the RET protein . RET is a receptor tyrosine kinase that plays a crucial role in cell survival, differentiation, and proliferation .

Mode of Action

The compound interacts with its target, the RET protein, by inhibiting its activity . This inhibition occurs at a very low concentration, with an IC50 value of approximately 0.4 nM . The inhibition of RET disrupts the signaling pathways it is involved in, leading to changes in the cellular processes controlled by these pathways .

Biochemical Pathways

The compound’s action affects the pathways mediated by the RET protein. These include pathways involved in cell survival, differentiation, and proliferation . By inhibiting RET, the compound disrupts these pathways, potentially leading to the death of cancer cells that rely on RET for survival and growth .

Pharmacokinetics

The compound’s potent inhibitory activity against ret suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of RET, which disrupts the signaling pathways it mediates . This can lead to the death of cancer cells that depend on RET signaling for survival and growth . Therefore, the compound may have potential as a cancer therapeutic .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can affect the compound’s ability to bind to and inhibit RET . Additionally, factors such as pH and temperature can impact the compound’s stability and activity .

特性

IUPAC Name |

6-ethyl-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5/c1-4-12-5-6-14-13(9-12)11(3)19-16(20-14)21-15-17-8-7-10(2)18-15/h5-9H,4H2,1-3H3,(H,17,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEWZXSKMGZDDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N=C(N=C2C=C1)NC3=NC=CC(=N3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethyl-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,10-dimethoxy-4-oxo-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B5882655.png)

![ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5882658.png)

![5-[4-(diethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B5882661.png)

![4-[5-(4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5882664.png)

![O-benzyl S-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5882718.png)

![3-allyl-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B5882720.png)

![3-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5882724.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5882735.png)

![N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5882738.png)

![5-[(4-ethoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5882752.png)